4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide
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Description
4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28FNO4S and its molecular weight is 397.51. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- High Singlet Oxygen Quantum Yield Compounds: A study introduced new benzenesulfonamide derivatives with potential for photodynamic therapy applications. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Drug Discovery and Molecular Chemistry
- Structural Analysis for Drug Design: Research on the crystal structures of similar benzenesulfonamide compounds helps understand how molecular interactions and architectures can influence drug design and development. Such insights are crucial for designing molecules with desired pharmacological properties (Rodrigues et al., 2015).
Enzyme Inhibition and Antiproliferative Activity
- Antiproliferative Agents: Synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were investigated as potential antiproliferative agents against various tumor cell lines, suggesting the utility of benzenesulfonamide derivatives in developing new anticancer agents (Motavallizadeh et al., 2014).
Fluorophores for Biological Studies
- Zinc(II) Detection Fluorophores: Research into Zinc(II) specific fluorophores, including those containing benzenesulfonamide groups, highlights their importance for studying intracellular Zn2+ levels, contributing to our understanding of cellular functions and signaling pathways (Kimber et al., 2001).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO4S/c1-3-26-19-5-4-17(11-18(19)21)27(23,24)22-12-20(25-2)15-7-13-6-14(9-15)10-16(20)8-13/h4-5,11,13-16,22H,3,6-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMVPGEMMSJLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.